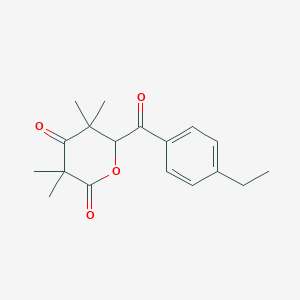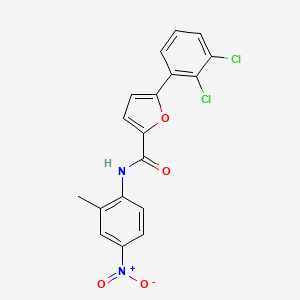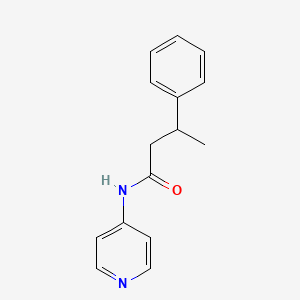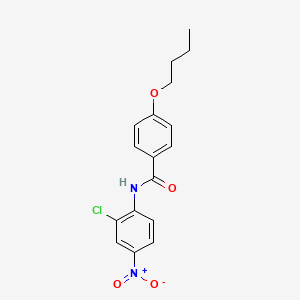
6-(4-ethylbenzoyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione
説明
6-(4-ethylbenzoyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione, commonly known as ETBPD, is a chemical compound that has gained widespread attention in the scientific community for its potential applications in various fields. ETBPD is a yellow crystalline powder with a molecular formula of C16H20O3 and a molecular weight of 260.33 g/mol. In
科学的研究の応用
ETBPD has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and photovoltaics. In organic electronics, ETBPD has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. In optoelectronics, ETBPD has been used as a sensitizer in dye-sensitized solar cells (DSSCs) and as a fluorescent probe for the detection of metal ions. In photovoltaics, ETBPD has been used as a key component in the development of highly efficient OPV devices.
作用機序
The mechanism of action of ETBPD is not well understood, but it is believed to involve the formation of charge-transfer complexes with other molecules. In OLEDs and OPV devices, ETBPD acts as a hole-transporting material by facilitating the movement of positive charges through the device. In DSSCs, ETBPD acts as a sensitizer by absorbing light and transferring electrons to the TiO2 electrode. In fluorescent probes, ETBPD acts as a quencher by accepting electrons from the excited state of the fluorophore.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of ETBPD in living organisms. However, several studies have shown that ETBPD is relatively non-toxic and does not cause significant adverse effects in vitro or in vivo. Further studies are needed to investigate the potential effects of ETBPD on human health and the environment.
実験室実験の利点と制限
ETBPD has several advantages for use in lab experiments, including its high purity, stability, and solubility in organic solvents. However, ETBPD also has some limitations, including its high cost, limited availability, and potential toxicity. Researchers must take appropriate precautions when handling ETBPD and ensure that it is used in a safe and responsible manner.
将来の方向性
There are several future directions for research on ETBPD, including the development of new synthetic methods, the investigation of its properties and applications in different fields, and the exploration of its potential effects on human health and the environment. Some specific areas of interest include the use of ETBPD in perovskite solar cells, the development of new OLED and OPV devices based on ETBPD, and the investigation of its potential as a fluorescent probe for biological imaging.
Conclusion
In conclusion, ETBPD is a promising chemical compound with potential applications in various fields. Its unique properties and potential for use in diverse applications make it a subject of interest for researchers around the world. Continued research on ETBPD will help to further our understanding of its properties and potential applications, and may lead to the development of new technologies and products that benefit society.
特性
IUPAC Name |
6-(4-ethylbenzoyl)-3,3,5,5-tetramethyloxane-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c1-6-11-7-9-12(10-8-11)13(19)14-17(2,3)15(20)18(4,5)16(21)22-14/h7-10,14H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPDCQYMHFEOEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2C(C(=O)C(C(=O)O2)(C)C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-{[6-(benzyloxy)-3-pyridazinyl]oxy}-N,N,N',N'-tetramethyl-1,3,5-triazine-2,4-diamine](/img/structure/B3978416.png)

![(2-furylmethyl){2-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}amine](/img/structure/B3978432.png)
![N-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B3978437.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3978442.png)

![N-[(4-bromophenyl)(phenyl)methyl]-2,2-diphenylacetamide](/img/structure/B3978477.png)
![N-(4-ethoxyphenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B3978496.png)
methanone](/img/structure/B3978500.png)
![N-(1-{1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B3978502.png)
![N~1~-[3-(acetylamino)phenyl]-N~2~-[2-nitro-4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3978504.png)
